2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile
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Overview
Description
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile: is a heterocyclic compound that features a furan ring substituted with amino, bis(4-methylphenyl), and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile typically involves the condensation of appropriate aldehydes with malononitrile and an aromatic amine under basic conditions. A common method includes the use of ethanol as a solvent and ammonium acetate as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 2-Amino-5-phenyl-3-furancarbonitrile
Uniqueness
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile is unique due to the presence of the bis(4-methylphenyl) groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific biological targets or improve its physical properties for material applications .
Properties
IUPAC Name |
2-amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-12-3-7-14(8-4-12)17-16(11-20)19(21)22-18(17)15-9-5-13(2)6-10-15/h3-10H,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INONLRKTDXRGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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